

assessing the estrogenic activity of Bisphenol P relative to other bisphenols

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Compound of Interest

Compound Name: Bisphenol P-13C4

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Unmasking the Estrogenic Potential of Bisphenol P: A Comparative Analysis

A detailed examination of Bisphenol P (BPP) reveals significantly lower estrogenic activity compared to Bisphenol A (BPA) and several other common bisphenol analogues. While many BPA substitutes exhibit potent hormonal effects, BPP appears to be a less active outlier in invitro and in-vivo screening assays.

This guide provides a comprehensive comparison of the estrogenic activity of Bisphenol P relative to other widely studied bisphenols. For researchers, scientists, and drug development professionals, this document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways to offer an objective performance comparison.

Quantitative Comparison of Estrogenic Activity

The estrogenic activity of various bisphenols has been quantified using a range of in-vitro and in-vivo assays. The following table summarizes the half-maximal effective concentrations (EC50) and relative potencies from studies employing estrogen receptor (ER) transcriptional activation assays. Lower EC50 values indicate higher estrogenic potency.



Bispheno I	Assay Type	Cell Line	Estrogen Receptor	EC50 (μM)	Relative Potency vs. BPA	Referenc e
Bisphenol P (BPP)	Luciferase Reporter	HepG2	ERα	Inactive	-	[1]
Luciferase Reporter	HepG2	ERβ	Weak/Non- significant	-	[1]	
Yeast Estrogen Screen (YES)	Yeast	ΕRα	0.1 - 10	Variable	[2]	_
Bisphenol A (BPA)	Luciferase Reporter	HepG2	ERα	1.3	1	[1]
Luciferase Reporter	HeLa	ERα	0.317	-	[3]	
Luciferase Reporter	MVLN	ER	3.9	-	[4]	-
Bisphenol AF (BPAF)	Luciferase Reporter	HepG2	ERα	0.14	9.2x > BPA	[1]
Bisphenol B (BPB)	Luciferase Reporter	HepG2	ERα	0.34	3.8x > BPA	[1]
Bisphenol C (BPC)	Luciferase Reporter	HeLa 9903	ΕRα	More potent than BPA	>1	[5]
Bisphenol E (BPE)	Luciferase Reporter	HepG2	ΕRα	1.3	Similar to BPA	[1]
Bisphenol F (BPF)	Luciferase Reporter	MCF-7	ER	1.0	-	[6]
Bisphenol S (BPS)	Luciferase Reporter	HepG2	ERα	3.2	Less potent than BPA	[1]



Bisphenol	Luciferase	HepG2	ERα	0.42	3.0x > BPA	[1]
Z (BPZ)	Reporter			0.43		

In Vivo Estrogenic Potency

An in vivo study using medaka fish (Oryzias latipes) provided a clear hierarchy of estrogenic potency for several bisphenols by measuring the induction of estrogen-responsive genes. The observed order of potency was:

BPC ≈ BPAF > BPB > BPA >>> BPP

This in vivo data corroborates the in vitro findings, indicating that BPP has substantially weaker estrogenic effects compared to BPA and other tested analogues.

Experimental Protocols

The assessment of estrogenic activity relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in this guide.

Estrogen Receptor (ER) Transcriptional Activation Assay (Luciferase Reporter Assay)

This in vitro assay is a cornerstone for quantifying the estrogenic activity of compounds.

Objective: To measure the ability of a test compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase).

Methodology:

- Cell Culture and Transfection: Human cell lines, such as the liver cancer cell line HepG2 or the cervical cancer cell line HeLa, are cultured in a suitable medium.[1][3] The cells are then transiently transfected with two plasmids: one containing the gene for the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).[1]
- Compound Exposure: The transfected cells are treated with a range of concentrations of the test bisphenols (e.g., 3 nM to 10 μM). A positive control, 17β-estradiol (E2), and a vehicle



control (e.g., 0.1% DMSO) are also included.[1]

- Incubation: The cells are incubated with the compounds for a specific period (e.g., 24 hours) to allow for receptor binding, activation, and subsequent transcription of the luciferase gene.
- Lysis and Luminescence Measurement: After incubation, the cells are lysed to release the
 cellular contents, including the newly synthesized luciferase enzyme. A substrate for
 luciferase is added, and the resulting luminescence is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the estrogenic activity of the compound. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the test compounds.
 [1]

Cell Proliferation Assay (E-SCREEN Assay)

This assay measures the estrogen-dependent proliferation of human breast cancer cells.

Objective: To assess the ability of a compound to induce cell proliferation through an estrogen receptor-mediated pathway.

Methodology:

- Cell Culture: The human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors, is cultured in an estrogen-free medium to synchronize the cells and minimize basal proliferation.[7]
- Compound Exposure: The cells are then exposed to various concentrations of the test compounds, along with positive (E2) and negative (vehicle) controls.
- Incubation: The cells are incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.
- Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
- Data Analysis: The increase in cell number or metabolic activity is plotted against the compound concentration to generate a dose-response curve. The proliferative effect is then



compared to that of the positive control. To confirm the ER-mediated pathway, the assay can be repeated in the presence of an estrogen receptor antagonist, which should block the proliferative effects.[7]

In Vivo Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic properties of a chemical in a whole-animal model.

Objective: To determine if a test chemical can induce an increase in the uterine weight of immature or ovariectomized female rats, a classic estrogenic response.

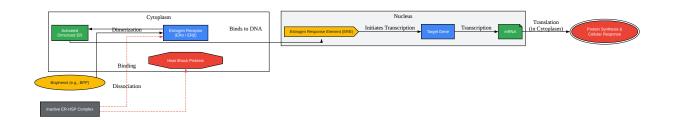
Methodology:

- Animal Model: Immature or surgically ovariectomized female rats are used. Ovariectomy removes the endogenous source of estrogens.[8][9]
- Dosing: The animals are administered the test compound daily for a period of three consecutive days via subcutaneous injection or oral gavage. A positive control (e.g., ethinyl estradiol) and a vehicle control are included.[9][10]
- Necropsy and Uterine Weight Measurement: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).
- Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.
 [8]

Visualizing the Mechanisms

To better understand the processes involved in assessing estrogenic activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

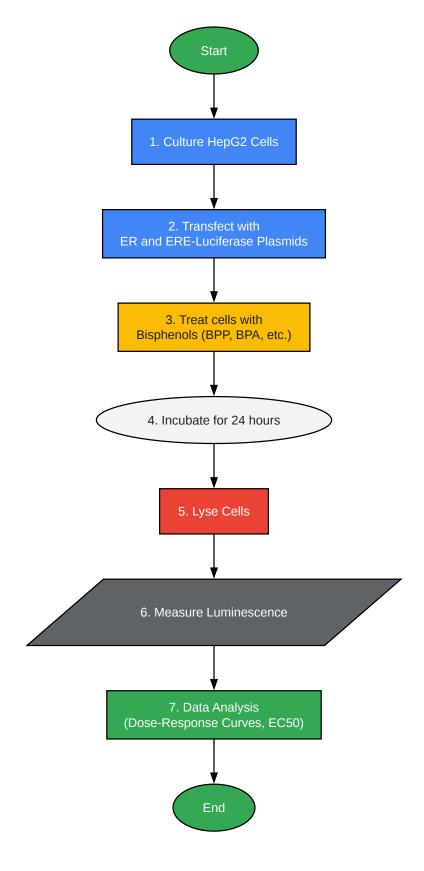




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Caption: Estrogen Receptor Signaling Pathway.





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Caption: Luciferase Reporter Gene Assay Workflow.



Conclusion

The available experimental data consistently demonstrate that Bisphenol P possesses significantly weaker estrogenic activity compared to Bisphenol A and many of its other analogues, such as BPAF, BPB, and BPC. In several sensitive in vitro assays, BPP is characterized as inactive or having only weak, non-significant effects on estrogen receptor signaling. This suggests that from an estrogenic activity perspective, BPP may be a less hazardous alternative. However, a complete risk assessment would require further investigation into other potential toxicological endpoints. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and design future studies on the endocrine-disrupting potential of bisphenol compounds.

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